molecular formula C11H16BrN B7861041 1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine

1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine

Cat. No.: B7861041
M. Wt: 242.16 g/mol
InChI Key: WBSWMSQOLQHVLV-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine is an organic compound characterized by a bromophenyl group attached to a 2,2-dimethylpropan-1-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine can be synthesized through several methods, including:

  • Bromination of 1-(3-phenyl)-2,2-dimethylpropan-1-amine: This involves the selective bromination of the phenyl group at the 3-position.

  • Reductive amination: This method involves the reaction of 3-bromobenzaldehyde with 2,2-dimethylpropan-1-one in the presence of ammonia and a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The choice of reagents and solvents is optimized to minimize by-products and environmental impact.

Chemical Reactions Analysis

1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding amine oxide.

  • Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as sodium hydroxide or ammonia are used for substitution reactions.

Major Products Formed:

  • Amine Oxide: Formed through oxidation.

  • Phenyl Derivatives: Resulting from reduction reactions.

  • Substituted Bromophenyl Compounds: Resulting from substitution reactions.

Scientific Research Applications

1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine has various applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

  • Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-Bromoacetophenone

  • 3-Bromobenzaldehyde

  • 1-(3-Bromophenyl)ethanone

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development may uncover additional uses and benefits of 1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine.

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Properties

IUPAC Name

1-(3-bromophenyl)-2,2-dimethylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN/c1-11(2,3)10(13)8-5-4-6-9(12)7-8/h4-7,10H,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSWMSQOLQHVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=CC(=CC=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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